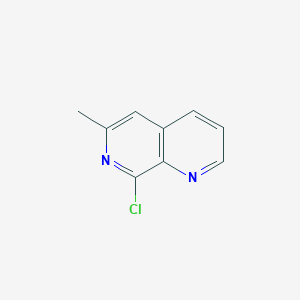

8-Chloro-6-methyl-1,7-naphthyridine

描述

Structure

2D Structure

属性

IUPAC Name |

8-chloro-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFZDYUOEGQBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Chloro 6 Methyl 1,7 Naphthyridine and Its Analogues

Strategic Approaches to the 1,7-Naphthyridine (B1217170) Core

The formation of the 1,7-naphthyridine skeleton is a key challenge in the synthesis of its derivatives. Various classical and modern cyclization strategies have been adapted to produce this specific isomer.

Cyclization Reactions for Naphthyridine Formation (e.g., Skraup-type, Friedländer-type adaptations for 1,7-naphthyridines)

Classical condensation reactions, such as the Skraup and Friedländer syntheses, are foundational methods for constructing quinoline (B57606) and naphthyridine systems. wikipedia.orgwikipedia.org However, their application to the synthesis of the 1,7-naphthyridine isomer requires careful selection of substrates to control the regioselectivity of the cyclization.

The Skraup reaction , which typically involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be adapted for 1,7-naphthyridine synthesis. wikipedia.org The standard Skraup reaction with 3-aminopyridine (B143674) tends to yield 1,5- and 1,8-naphthyridines. To direct the cyclization to form the 1,7-naphthyridine ring system, the more reactive 2-position of the pyridine (B92270) ring must be blocked. thieme-connect.de For instance, if a substituent, particularly an electron-donating group, occupies the 2-position of a 3-aminopyridine derivative, the cyclization is directed to the less reactive 4-position, leading to the formation of a 1,7-naphthyridine. A key example is the use of pyridine-2,3-diamine, which upon reaction under Skraup conditions, yields 1,7-naphthyridin-8-amine. thieme-connect.de Similarly, the Skraup reaction has been successfully employed to create more complex, fused 1,7-naphthyridine systems, such as naphtho[2,3-f] researchgate.netrsc.orgnaphthyridine, from the corresponding aminobenzoquinoline. jst.go.jp

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org This method is widely used for quinoline and 1,8-naphthyridine (B1210474) synthesis. nih.govnih.gov Its adaptation for 1,7-naphthyridines involves the use of 3-aminopyridine-4-carboxaldehyde or a corresponding ketone as the starting material. The reaction of this aminopyridine with a suitable ketone or β-ketoester, often under acid or base catalysis, can effectively construct the 1,7-naphthyridine framework. acs.orgresearchgate.net The general applicability of the Friedländer condensation to produce various substituted 1,7-naphthyridines has been demonstrated, showcasing its importance in generating this heterocyclic core. acs.org

| Cyclization Reaction | Starting Material Example | Product Type | Key Feature |

| Skraup-type | 3-Amino-2-substituted-pyridine | Substituted 1,7-Naphthyridine | Blocking the C2 position of the pyridine ring directs cyclization to C4. thieme-connect.de |

| Friedländer-type | 3-Aminopyridine-4-carboxaldehyde | Substituted 1,7-Naphthyridine | Condensation with an α-methylene carbonyl compound builds the second ring. acs.org |

Inter- and Intramolecular Cycloaddition Reactions (e.g., Povarov Reaction, Aza-Diels-Alder)

Cycloaddition reactions provide a powerful and often stereocontrolled method for the synthesis of heterocyclic systems. The Povarov reaction and other aza-Diels-Alder reactions are particularly relevant for constructing nitrogen-containing six-membered rings.

The Povarov reaction is a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid, to form tetrahydroquinoline derivatives. wikipedia.orgnumberanalytics.comchem-station.com This three-component reaction, often starting from an aniline, an aldehyde, and an alkene, can be adapted for naphthyridine synthesis by using an aminopyridine instead of an aniline. For the synthesis of a 1,7-naphthyridine core, a 3-aminopyridine derivative would be condensed with an aldehyde to form the requisite imine (an azadiene), which then undergoes cycloaddition with an alkene. Subsequent oxidation of the resulting tetrahydro-1,7-naphthyridine would yield the aromatic 1,7-naphthyridine.

The aza-Diels-Alder reaction is a broader category of cycloadditions where a nitrogen atom is part of either the diene or the dienophile. wikipedia.org In the context of 1,7-naphthyridine synthesis, this typically involves an "imino Diels-Alder" approach. An imine derived from an aromatic amine acts as the heterodiene. When an α,β-unsaturated imine is used as the 4π component, it can react with a dienophile in a formal aza-Diels-Alder process. nih.gov The strategic construction of an appropriate azadiene from a pyridine precursor allows for the intramolecular cycloaddition to form the fused naphthyridine system. researchgate.net

| Cycloaddition Reaction | Key Components | Intermediate | Product |

| Povarov Reaction | 3-Aminopyridine, Aldehyde, Alkene | Aromatic Iminium Ion | Tetrahydro-1,7-naphthyridine |

| Aza-Diels-Alder | Pyridine-derived Azadiene, Dienophile | Cycloadduct | Fused/Substituted 1,7-Naphthyridine |

Modern Catalytic and Environmentally Benign Synthetic Routes (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally friendly methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Regioselective Functionalization and Derivatization Strategies for 1,7-Naphthyridines

Once the 1,7-naphthyridine core is constructed, the introduction of specific substituents at desired positions is crucial. The inherent electronic properties of the diazaphenanthrene system dictate the regioselectivity of these functionalization reactions.

Halogenation and Introduction of Chloro Substituents at Specific Positions

The introduction of a chloro group at a specific position on the 1,7-naphthyridine ring is a key step in the synthesis of the target compound. The position of substitution is highly dependent on the reaction conditions and the substituents already present on the ring.

Direct bromination of the parent 1,7-naphthyridine has been studied, showing that substitution occurs at the 3- and 5-positions. Treatment with an excess of bromine can lead to the 3,5-dibromo derivative. The presence of electron-donating groups can further direct the electrophilic substitution. For example, 8-amino-1,7-naphthyridine undergoes chlorination at the 5-position, para to the amino group.

A common and effective method for introducing a chlorine atom is through the conversion of a hydroxyl or oxo group using reagents like phosphorus oxychloride (POCl₃). For instance, 1,7-naphthyridin-8(7H)-one can be converted to 8-chloro-1,7-naphthyridine. This transformation is a powerful tool for accessing chloro-substituted naphthyridines, which are valuable intermediates for further cross-coupling reactions. The reactivity of a methyl-substituted benzo[c] researchgate.netrsc.orgnaphthyridine with POCl₃ has been shown to yield a chloro derivative, indicating this is a viable strategy for related systems. vulcanchem.com To synthesize the target 8-Chloro-6-methyl-1,7-naphthyridine, a precursor such as 6-methyl-1,7-naphthyridin-8(7H)-one would be required.

| Precursor | Reagent | Product | Position of Chlorination |

| 1,7-Naphthyridine | Br₂ | 3-Bromo- and 5-Bromo-1,7-naphthyridine | C3, C5 |

| 8-Amino-1,7-naphthyridine | Cl₂ | 5-Chloro-8-amino-1,7-naphthyridine | C5 |

| 1,7-Naphthyridin-8(7H)-one | POCl₃ | 8-Chloro-1,7-naphthyridine | C8 |

Alkylation and Arylation Reactions, with Emphasis on Methyl Group Incorporation

The introduction of alkyl groups, specifically a methyl group at the 6-position, can be achieved through various methods, although direct C-H methylation of the 1,7-naphthyridine core at this position is challenging.

Strategies often involve building the methyl group into one of the precursors for the cyclization reaction. For example, in a Friedländer-type synthesis, a 3-aminopyridine derivative could be reacted with a methyl-substituted ketone, such as methyl ethyl ketone, to incorporate the methyl group onto the newly formed ring.

Alternatively, functionalization of a pre-formed naphthyridine ring is possible. While direct C-H methylation can be difficult, modern methods are emerging. For instance, a transition-metal-free α-methylation of 1,8-naphthyridines using DMSO as the methyl source has been developed, suggesting that similar radical-based approaches could potentially be applied to the 1,7-isomer. rsc.org Cross-coupling reactions are another powerful tool. A pre-functionalized naphthyridine, such as a 6-bromo-1,7-naphthyridine, could undergo a palladium-catalyzed cross-coupling reaction with an appropriate organometallic methylating agent. The thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide has been shown to yield C-alkylated products, indicating that under certain conditions, direct alkylation is feasible. rsc.org The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones has also been reported, showcasing methods for alkyl group introduction on related scaffolds. researchgate.netdoi.org

For the specific synthesis of this compound, a plausible route would involve the synthesis of a 6-methyl-1,7-naphthyridin-8(7H)-one intermediate, followed by chlorination at the 8-position using a reagent like POCl₃.

Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the 1,7-naphthyridine scaffold, allowing for the introduction of various substituents at specific positions. These reactions have been instrumental in the development of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). nih.gov For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through the extensive use of palladium-catalyzed cross-coupling reactions, leading to compounds with high inhibitory potency against PDE4D. nih.gov

One common strategy involves the use of a doubly activated 1,6-naphthyridine (B1220473) ditriflate, which can undergo regioselective functionalization. The initial reaction occurs at the C5-position, followed by functionalization of the C7-triflate. This sequential approach, combining SNAr and cross-coupling reactions, allows for the synthesis of a diverse range of 5,7,8-differentially substituted naphthyridines. thieme-connect.com

The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds. For example, the coupling of a chloropyridine derivative with potassium trifluorovinylborate, catalyzed by Pd(dppf)Cl₂, has been used in the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govacs.org This reaction demonstrates the utility of palladium catalysis in constructing complex heterocyclic systems from readily available starting materials.

Table 1: Examples of Cross-Coupling Reactions for Naphthyridine Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |

| Suzuki-Miyaura Coupling | 2-Chloro-3-(prop-1-ynyl)picolinate, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(Aryl)-3-(prop-1-ynyl)picolinate | nih.gov |

| Suzuki-Miyaura Coupling | Chloropyridine, Potassium trifluorovinylborate | Pd(dppf)Cl₂, DIPEA | Vinylpyridine derivative | nih.govacs.org |

| Sonogashira Coupling | 8-Chloro-1,7-naphthyridine, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 8-(Alkynyl)-1,7-naphthyridine | nih.gov |

| Buchwald-Hartwig Amination | 8-Chloro-1,7-naphthyridine, Amine | Pd₂(dba)₃, BINAP, NaOtBu | 8-(Amino)-1,7-naphthyridine | nih.gov |

Specific Synthetic Pathways Relevant to this compound

A common and effective route to 1,7-naphthyridines involves the use of substituted picolinate (B1231196) precursors. While direct synthesis of this compound from methyl 4-chloro-3-(prop-1-ynyl)picolinate is not explicitly detailed in the provided results, the general strategy of using substituted pyridines is well-established for constructing naphthyridine cores. For instance, the synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been achieved through a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. ekb.eg This highlights the versatility of substituted pyridine derivatives in the synthesis of various naphthyridine isomers.

Pyridylacetonitrile intermediates are valuable building blocks in the synthesis of naphthyridine systems. A modular approach to substituted 1,6-naphthyridines involves the nucleophilic substitution of a 2-chloronicotinic ester with a nitrile anion to generate 2-cyanoalkylnicotinic esters. thieme-connect.com Subsequent mild hydration of the nitrile, facilitated by the Ghaffar-Parkins catalyst, followed by base-mediated cyclization, yields the desired 1,6-naphthyridines. thieme-connect.com This methodology offers a flexible route to a variety of substituted naphthyridines.

Multi-component and cascade reactions provide an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials. These reactions allow for the formation of multiple bonds in a single synthetic operation, reducing the number of steps and purification procedures. nih.gov

A one-pot, silver-catalyzed domino reaction has been developed for the synthesis of diversely substituted polycyclic fused 1,7-naphthyridines. x-mol.com This method is highly efficient, tolerates a wide range of functional groups, and is scalable to the gram level, offering a versatile pathway to complex 1,7-naphthyridine scaffolds. x-mol.com

Cascade reactions have also been enabled by the use of dual-purpose reagents. For example, a 1,2,3-butatriene (B1194048) equivalent can participate in a metal-catalyzed [5+2] cycloaddition, followed by a rapid 1,4-Peterson elimination to generate a reactive diene. This diene can then be trapped in a subsequent [4+2] cycloaddition, coupling two powerful cycloaddition reactions in a single process to build diverse polycyclic structures. nih.gov

Another example involves a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives. rsc.org This protocol demonstrates the power of cascade reactions in creating complex heterocyclic systems through the formation of multiple bonds in one pot. rsc.org

Chemical Reactivity and Transformation Pathways of 8 Chloro 6 Methyl 1,7 Naphthyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Naphthyridine Core

The presence of electron-withdrawing nitrogen atoms renders the naphthyridine ring system susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group, such as the chlorine atom at C8 in 8-Chloro-6-methyl-1,7-naphthyridine. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. rsc.org

The chlorine atom at the C8 position is readily displaced by a variety of nucleophiles. Common transformations involve reactions with amines (amination) and thiols (thiolation) to furnish substituted naphthyridine derivatives. For instance, reactions with primary and secondary amines can introduce diverse alkylamino or arylamino side chains, a common strategy in the synthesis of biologically active molecules. nih.govnih.gov Similarly, treatment with thiols or their corresponding thiolates leads to the formation of thioether derivatives. cas.cn

The reactivity in SNAr reactions can be modulated by reaction conditions. Microwave-assisted reactions have been shown to accelerate substitutions on chloronaphthyridine cores, often leading to higher yields and shorter reaction times. nih.gov The choice of base and solvent is also critical; bases like cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the reaction with amine nucleophiles. nih.gov

| Nucleophile Type | Example Nucleophile | General Product | Typical Conditions | Reference |

| Amines | Alkylamines, Anilines | 8-Amino-6-methyl-1,7-naphthyridines | Base (e.g., Cs₂CO₃), Heat or Microwave | nih.gov |

| Thiols | Alkanethiols, Thiophenols | 8-Thioether-6-methyl-1,7-naphthyridines | Base, Solvent (e.g., DMF) | cas.cn |

| Alkoxides | Sodium Methoxide | 8-Methoxy-6-methyl-1,7-naphthyridines | Corresponding Alcohol | numberanalytics.com |

This table presents generalized SNAr reactions based on the reactivity of related chloronaphthyridine systems.

Electrophilic Substitution Reactions and Site Selectivity (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) on the this compound core is significantly more challenging than nucleophilic substitution. The two nitrogen atoms in the rings act as strong electron-withdrawing groups, deactivating the ring system towards attack by electrophiles. nih.gov This is analogous to the low reactivity of pyridine (B92270) compared to benzene (B151609) in SEAr reactions. msu.edu For a reaction like nitration to occur, potent electrophilic reagents, such as a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), are required. masterorganicchemistry.com

Site selectivity is a key consideration in the electrophilic substitution of substituted naphthyridines. The directing effects of the existing substituents (chloro and methyl groups) and the deactivating effect of the ring nitrogens compete to determine the position of substitution.

Deactivating Effect of Ring Nitrogens: The nitrogen atoms strongly deactivate the positions alpha and gamma to them (C2, C4, C5, C8 in the parent 1,7-naphthyridine).

Chloro Group: The chlorine at C8 is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, due to its position, this effect is primarily directed within its own ring. libretexts.org

Methyl Group: The methyl group at C6 is an activating, ortho and para director. It would favor substitution at C5. libretexts.org

Rearrangement Reactions Affecting Naphthyridine Ring Systems (e.g., Smiles Rearrangement)

Rearrangement reactions provide powerful pathways for skeletal transformations of heterocyclic systems. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully applied to naphthyridine derivatives, offering a novel route to functionalized products. numberanalytics.com This reaction involves an aryl system (the naphthyridine ring) activated by an electron-withdrawing group, and a side chain containing a nucleophile separated by a linker (X-Y-Z system, where Y is the nucleophile). wikipedia.org

A recent study demonstrated a Smiles rearrangement in the closely related 2,7-naphthyridine (B1199556) series. nih.govmdpi.com In this work, a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivative was treated with a base. The alkoxide generated from the hydroxyl group of the side chain acted as the intramolecular nucleophile, attacking the C3 position of the naphthyridine ring. This was followed by cleavage of the C-S bond to yield a 1-amino-3-oxo-2,7-naphthyridine derivative. mdpi.com

This transformation highlights a sophisticated pathway for modifying the naphthyridine core, turning a thioether linkage into a ketone via an O→N rearrangement through a spirocyclic intermediate. mdpi.com This demonstrates that the 1,7-naphthyridine (B1217170) system possesses the necessary electronic properties to undergo such rearrangements, enabling the synthesis of complex, rearranged scaffolds from appropriately substituted precursors.

Table of a Smiles Rearrangement Example in a Naphthyridine System

| Starting Material | Reagent | Key Transformation | Product | Reference |

|---|

This table is based on a rearrangement in the analogous 2,7-naphthyridine system.

Redox Chemistry and Hydrogenation of the Naphthyridine Scaffold

The redox chemistry of this compound involves both oxidation and reduction of the heterocyclic core.

Oxidation: The nitrogen atoms can be oxidized to form N-oxides. Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding 1,7-naphthyridine N-oxide. nih.gov The formation of an N-oxide at N1 or N7 can alter the electronic properties of the ring, potentially activating adjacent positions for further reactions or modulating biological activity. nih.govdrugbank.com

Reduction and Hydrogenation: The pyridine rings of the naphthyridine scaffold can be reduced under various conditions. Catalytic hydrogenation is a common method for this transformation. The reduction of 1,7-naphthyridine with a palladium on charcoal (Pd/C) catalyst in ethanol (B145695) results in the partial reduction of one of the pyridine rings, yielding a separable mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net For this compound, this reaction would produce the corresponding tetrahydro derivatives. More vigorous reduction, for instance using sodium metal in ethanol, can lead to the complete saturation of both rings, yielding decahydro-1,7-naphthyridine derivatives. researchgate.net The chloro-substituent may also be susceptible to reduction (hydrodehalogenation) depending on the catalyst and conditions used.

| Redox Reaction | Reagents | Product Type | Reference |

| Oxidation | m-CPBA | N-oxide | nih.gov |

| Partial Reduction | H₂, Pd/C, Ethanol | Tetrahydronaphthyridine | researchgate.net |

| Full Reduction | Na, Ethanol | Decahydronaphthyridine | researchgate.net |

Complexation with Metal Centers and Ligand Properties

Naphthyridine isomers are effective ligands in coordination chemistry. The two nitrogen atoms, with their lone pairs of electrons, can act as donor sites to coordinate with metal ions. In the 1,7-naphthyridine scaffold, the nitrogen atoms are positioned in a way that they can act as a chelating ligand to a single metal center or, more commonly, as a bridging ligand between two metal centers. wikipedia.org

The geometry of the 1,8-naphthyridine (B1210474) isomer, for example, is ideal for creating a "pocket" that can stabilize bimetallic systems, with the two nitrogen lone pairs pointing in the same direction. nih.govresearchgate.net This allows for the study of metal-metal cooperativity. While the geometry of 1,7-naphthyridine is different, it can still effectively form stable complexes. These complexes can feature various transition metals and exhibit interesting electronic and catalytic properties. rsc.org The specific substituents on the naphthyridine ring, such as the chloro and methyl groups in this compound, can influence the steric and electronic properties of the resulting metal complex, fine-tuning its stability and reactivity. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 8 Chloro 6 Methyl 1,7 Naphthyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic and geometric properties of molecules like 8-Chloro-6-methyl-1,7-naphthyridine. dntb.gov.uaoatext.com These methods allow for the precise calculation of molecular orbitals, energy levels, and other quantum mechanical properties that govern the compound's reactivity and interactions.

Electronic Structure Analysis (HOMO-LUMO Energetics, Electrostatic Potential Mapping, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For instance, in related quinoline (B57606) derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.75 eV to 3.84 eV, indicating their potential for electronic transitions. dergipark.org.tr

Electrostatic potential mapping reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule will interact with other chemical species. For example, the electron-withdrawing nature of the chlorine atom in this compound significantly influences its electrostatic potential and reactivity in substitution reactions.

Geometric Optimization and Stability Assessment of Naphthyridine Conformations

Geometric optimization using methods like DFT allows for the determination of the most stable three-dimensional structure of the molecule by minimizing its energy. oatext.com For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The planarity of the naphthyridine ring system is a key feature, and computational methods can precisely quantify any deviations from planarity. nih.gov Stability assessments can compare different possible conformations and predict the most likely structure to be observed experimentally.

In Silico Screening and Ligand-Based/Structure-Based Drug Design Methodologies Applied to Naphthyridines

The naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govontosight.airsc.org In silico screening techniques are extensively used to explore the potential of naphthyridine derivatives as therapeutic agents.

Ligand-based drug design focuses on a set of known active molecules to build a pharmacophore model, which represents the essential three-dimensional features required for biological activity. mdpi.com This model can then be used to screen large compound libraries for new potential drug candidates. mdpi.com

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking, a key technique in this approach, predicts the preferred orientation and binding affinity of a ligand to its target. nih.govnih.gov For example, derivatives of the related 1,8-naphthyridine (B1210474) have been designed and evaluated as inhibitors of targets like topoisomerase II and the H1 receptor through molecular docking studies. nih.govnih.gov These studies help in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity.

Theoretical Mechanistic Elucidation of Chemical Reactions

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. DFT calculations can be used to model the transition states and reaction pathways of various transformations, such as nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism and optimize reaction conditions for desired outcomes. This theoretical understanding complements experimental studies and accelerates the development of new synthetic routes to novel naphthyridine derivatives.

Research on the Biological Potential and Molecular Mechanisms of the 1,7 Naphthyridine Scaffold

Strategic Importance of the Naphthyridine Scaffold in Modern Medicinal Chemistry Research

The naphthyridine scaffold, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, holds considerable strategic importance in contemporary medicinal chemistry research. nih.govmdpi.com Its versatile structure has been identified in both natural products and synthetic compounds, demonstrating a wide array of biological activities. nih.govmdpi.com The interest in naphthyridines has been consistently growing due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities. nih.govgoogle.comresearchgate.nettandfonline.comgoogle.com

The structural framework of naphthyridines, with their various isomers, provides a unique template for designing molecules that can interact with a diverse range of biological targets. nih.govmdpi.com The 1,8-naphthyridine (B1210474) isomer, in particular, has been extensively studied, leading to the development of antibacterial drugs like nalidixic acid. nih.govresearchgate.net However, other isomers, including the 1,7-naphthyridine (B1217170) scaffold, are also gaining attention for their therapeutic potential. nih.govaacrjournals.org

The ability to modify the naphthyridine core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the exploration of 1,7-naphthyridine derivatives as potent and selective inhibitors of various enzymes and as modulators of receptor function. aacrjournals.orgnih.govnih.govacs.orgnih.gov The scaffold's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules makes it a privileged structure in drug discovery. acs.orgnih.govrsc.org

The development of novel synthetic methodologies has further enhanced the strategic importance of the naphthyridine scaffold, enabling the creation of diverse libraries of derivatives for high-throughput screening and lead optimization. google.com This has resulted in the identification of 1,7-naphthyridine-based compounds with promising activities, including potent kinase inhibition and receptor antagonism. aacrjournals.orgnih.govnih.govacs.org

Molecular Mechanisms of Biological Activity Elicited by Naphthyridine Derivatives

The diverse biological effects of 1,7-naphthyridine derivatives stem from their ability to interact with and modulate the function of various cellular components. The key molecular mechanisms are detailed below.

Enzyme Inhibition and Modulation (e.g., Kinases, Topoisomerases, DNA Gyrase)

A primary mechanism through which 1,7-naphthyridine derivatives exert their biological effects is by inhibiting or modulating the activity of crucial enzymes.

Kinase Inhibition: Several 1,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. aacrjournals.orgnih.govacs.org For instance, a series of 1,7-naphthyridine 1-oxides were found to be potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory responses. nih.govdrugbank.com The N-oxide oxygen was found to be crucial for this activity and selectivity. nih.gov Another study identified 1,7-naphthyridine derivatives as potent inhibitors of the PIP4K2A kinase, which is implicated in tumor inhibition. acs.orgnih.govrsc.org The binding of these inhibitors to the ATP binding site of the kinase, involving key interactions like hydrogen bonding and π-π stacking, is crucial for their inhibitory effect. acs.org Furthermore, novel 1,7-naphthyridine derivatives have shown nanomolar affinity for the fibroblast growth factor receptor (FGFR) kinase family, which plays a role in cancer cell proliferation and survival. aacrjournals.org

| Kinase Target | 1,7-Naphthyridine Derivative Type | Key Findings |

| p38α MAP kinase | 1,7-Naphthyridine 1-oxides | Potent and selective inhibition, with the N-oxide oxygen being essential for activity. nih.govdrugbank.com |

| PIP4K2A | Carboxamides and carboxylic acids | Inhibition of tumor growth via reactive oxygen species-mediated apoptosis. acs.orgnih.govrsc.org |

| FGFR family | 1,5 and 1,7-Naphthyridine derivatives | Nanomolar affinity for FGFR1, 2, 3, and 4, with potential as antitumoral agents. aacrjournals.org |

Topoisomerase and DNA Gyrase Inhibition: While more commonly associated with the 1,8-naphthyridine scaffold, the inhibition of bacterial DNA gyrase and topoisomerase is a significant mechanism of action for some naphthyridine derivatives. nih.govnih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. For example, nalidixic acid, a 1,8-naphthyridine, selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov Newer fluoroquinolone derivatives based on a 1,8-naphthyridine core also act as potent inhibitors of E. coli DNA gyrase. nih.gov Although direct evidence for 1,7-naphthyridine derivatives as potent topoisomerase or DNA gyrase inhibitors is less prevalent, the general principle of targeting these enzymes is a key strategy for developing antibacterial agents within the broader naphthyridine class. nih.govmdpi.com

Interaction with Nucleic Acids (DNA Intercalation, Replication Inhibition)

Some naphthyridine derivatives can exert their biological effects by directly interacting with nucleic acids. This interaction can occur through intercalation, where the planar naphthyridine ring system inserts itself between the base pairs of DNA, or through other binding modes that disrupt DNA replication and transcription. nih.gov

Pyrazolo-naphthyridine derivatives have demonstrated an intercalative mode of binding to DNA, which is attributed to the π-π stacking interactions between the aromatic rings of the compound and the DNA bases. nih.gov This interaction can lead to DNA damage and subsequently induce apoptosis in cancer cells. nih.gov While the focus of this particular study was on pyrazolo-naphthyridines, the planar nature of the 1,7-naphthyridine scaffold suggests a potential for similar interactions. The inhibition of DNA replication is a direct consequence of such interactions, as observed with compounds that bind to and damage DNA. nih.gov

Receptor Agonism/Antagonism and Ligand-Target Interactions (e.g., mGlu2 NAMs)

Naphthyridine derivatives can also function as ligands for various receptors, acting as either agonists or antagonists to modulate receptor activity.

One notable example is the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. nih.gov These compounds have shown potential for treating bladder function disorders. nih.gov The stereochemistry of these molecules was found to be crucial for their interaction with the NK(1) receptor. nih.gov

While specific examples of 1,7-naphthyridine derivatives as mGlu2 negative allosteric modulators (NAMs) were not found in the provided search results, the general principle of designing ligands for G-protein coupled receptors (GPCRs) like the mGlu receptors is a well-established strategy in medicinal chemistry. The 1,7-naphthyridine scaffold, with its potential for diverse substitutions, could serve as a template for developing such modulators. The ability to form specific interactions with receptor binding pockets is a key determinant of a compound's activity as an agonist or antagonist. rsc.orgresearchgate.net

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest)

The ultimate biological effect of many 1,7-naphthyridine derivatives is the modulation of critical cellular pathways, often leading to apoptosis (programmed cell death) or cell cycle arrest, particularly in cancer cells.

Apoptosis Induction: Several studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms. nih.govnih.govresearchgate.netnih.gov For example, a 1,7-naphthyridine alkaloid, bisleuconothine A, was shown to induce G0/G1 cell cycle arrest and inhibit the WNT signaling pathway in colon cancer cells. nih.gov Another study on pyrazolo-naphthyridine derivatives demonstrated their ability to induce apoptosis in cervical and breast cancer cells by generating reactive oxygen species (ROS), causing DNA damage, and decreasing the mitochondrial membrane potential. nih.gov Naphthyridines fused with chromenes have also been shown to induce programmed cell death in the amoeba Naegleria fowleri by causing DNA condensation, membrane damage, and a reduction in mitochondrial membrane potential. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, 1,7-naphthyridine derivatives can also cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govnih.gov As mentioned, bisleuconothine A induces G0/G1 arrest in colon cancer cells. nih.gov Similarly, pyrazolo-naphthyridine derivatives were found to cause G0/G1 cell cycle arrest in treated cancer cells. nih.gov This arrest prevents the cells from progressing through the cell cycle and dividing, ultimately contributing to the antiproliferative effects of these compounds.

Structure-Activity Relationship (SAR) Studies for 1,7-Naphthyridine Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,7-naphthyridine analogues influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective compounds.

For 1,7-naphthyridine derivatives acting as PIP4K2A inhibitors, SAR studies have revealed several key features. acs.orgnih.govrsc.org The replacement of the 1,7-naphthyridine core with other heterocyclic systems was generally not well-tolerated. acs.org The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core significantly improved biochemical potency, likely due to an additional halogen interaction with the target enzyme. acs.org Furthermore, the nature of the substituent at other positions of the naphthyridine ring was found to be critical for activity, with carboxylic acid derivatives often showing higher potency than their carboxamide counterparts. acs.org Molecular docking studies have further elucidated the importance of hydrogen bonding, pi-pi interactions, and pi-cation interactions in the binding of these inhibitors to the receptor. nih.govrsc.org

In the case of 1,7-naphthyridine 1-oxides as p38α MAP kinase inhibitors, SAR studies highlighted that the N-oxide oxygen was essential for their activity and selectivity against other related kinases. nih.gov

For the axially chiral 1,7-naphthyridine-6-carboxamide derivatives that act as NK(1) receptor antagonists, SAR studies, along with X-ray analysis, indicated that the stereochemistry around the carboxamide linkage is critical for receptor recognition. nih.gov

Quantitative structure-activity relationship (QSAR) modeling has also been employed to understand the SAR of 1,7-naphthyridine analogues. nih.govrsc.orgnih.gov These models use molecular descriptors to correlate the chemical structure with biological activity, providing a mathematical framework for predicting the activity of new compounds. nih.govrsc.orgnih.gov For PIP4K2A inhibitors, QSAR models have been developed using machine learning algorithms, which have shown good predictive performance. nih.govrsc.org For a series of cytotoxic naphthyridine derivatives, 3D-QSAR models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, as well as a C-2 naphthyl ring, were important for their cytotoxic activity. nih.gov

Positional and Electronic Effects of Chloro Substituents on Biological Efficacy

The introduction of chloro substituents onto the 1,7-naphthyridine scaffold can significantly modulate the biological efficacy of the resulting compounds. The position and electronic effects of these halogen atoms play a crucial role in the molecule's interaction with biological targets, influencing its potency and selectivity.

The electronic nature of the chloro group, being an electron-withdrawing group, can alter the electron density distribution across the naphthyridine ring system. This modification can affect the pKa of the nitrogen atoms within the ring, influencing the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with target proteins. For instance, in the context of antimicrobial agents, the presence of a chloro substituent on a related 1,8-naphthyridine framework has been associated with enhanced activity. Specifically, compounds bearing a 4-chlorophenyl ring were found to be highly active against various bacterial and fungal strains. nih.gov This suggests that the electronic perturbation caused by the chloro group can be beneficial for antimicrobial efficacy.

The position of the chloro substituent is also a critical determinant of biological activity. In the case of 8-Chloro-6-methyl-1,7-naphthyridine, the chloro group is located at the C8 position. While direct studies on this specific isomer are limited, research on other substituted naphthyridines provides valuable insights. For example, in a series of 2-chloro-1,8-naphthyridine (B101967) derivatives, the presence of the chloro group at the 2-position was a key feature for their antibacterial activity against E. coli and S. pyogenes. nih.gov The strategic placement of a chloro group can lead to favorable interactions within the binding pocket of a target enzyme or receptor, potentially by occupying a specific hydrophobic pocket or by forming halogen bonds.

Influence of Methyl and Other Alkyl Groups on Target Binding

The incorporation of methyl and other alkyl groups is a common strategy in medicinal chemistry to enhance the target binding affinity and modulate the pharmacokinetic properties of a lead compound. In the context of the 1,7-naphthyridine scaffold, the influence of these groups, particularly the methyl group at the C6 position in this compound, can be significant.

The introduction of a methyl group can also have profound effects on the conformational preferences of a molecule. nih.gov By inducing a specific torsional angle between different parts of the molecule, a methyl group can pre-organize the ligand into a conformation that is more favorable for binding to its target. nih.gov This "conformational steering" can lead to a significant increase in binding affinity and, consequently, biological activity. nih.gov

Moreover, the size and shape of the alkyl group are critical. While a methyl group might be optimal for fitting into a small hydrophobic pocket, larger alkyl groups could lead to steric clashes and a decrease in activity. The specific context of the binding site dictates the ideal alkyl substituent. For instance, in some cases, the introduction of a methyl group can lead to a more than 100-fold increase in activity, an event attributed to the favorable placement of the methyl group in a hydrophobic region of the protein, coupled with beneficial conformational changes. nih.gov

The following table summarizes the influence of methyl substitution on the cytotoxicity of some naphthyridine derivatives in different cancer cell lines, illustrating the importance of the substitution position.

| Compound | Substitution | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 5 | C6-CH₃ | >100 | 1.8 | 3.4 |

| 10 | C6-CH₃ | 2.3 | 0.9 | 1.5 |

| 15 | C6-CH₃ | 2.3 | 0.9 | 1.5 |

| 16 | C7-CH₃ | 0.71 | 0.3 | 0.5 |

Data extracted from a study on the cytotoxicity of naphthyridine derivatives. nih.gov

Rational Design Principles for Enhancing Potency and Selectivity

The rational design of 1,7-naphthyridine derivatives with enhanced potency and selectivity relies on a deep understanding of their structure-activity relationships (SAR) and the molecular interactions that govern their biological effects. By systematically modifying the scaffold and analyzing the resulting changes in activity, researchers can develop principles to guide the synthesis of more effective compounds.

One key principle is the strategic functionalization of the naphthyridine core. As discussed previously, the introduction of chloro and methyl groups at specific positions can significantly impact biological activity. nih.govnih.gov For instance, the observation that C6-methyl substituted naphthyridines exhibit potent cytotoxic effects suggests that this position is a "hotspot" for modification. nih.gov Similarly, the beneficial effect of chloro substituents in antimicrobial naphthyridines points to the importance of incorporating halogens in the design of new antibacterial agents. nih.gov

Another important aspect of rational design is the modulation of the physicochemical properties of the molecule. This can be achieved by introducing different functional groups that alter the compound's lipophilicity, solubility, and electronic distribution. For example, the introduction of hydrophilic groups near the C4-carbonyl and C1-NH group of the naphthyridine ring has been suggested to increase activity in certain cancer cell lines. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in the rational design process. nih.govrsc.org 3D-QSAR models can provide contour maps that visualize the regions of a molecule where steric, electrostatic, and hydrophobic modifications are likely to enhance activity. nih.gov Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein, allowing for the design of new derivatives with improved interactions. rsc.org For example, docking studies on 1,8-naphthyridine analogues targeting the InhA enzyme in Mycobacterium tuberculosis have guided the design of potent anti-TB agents. rsc.org

The principle of molecular hybridization, which involves combining pharmacophoric elements from different known active compounds, has also been successfully applied to the design of novel naphthyridine derivatives. rsc.org By integrating the 1,8-naphthyridine scaffold with other bioactive moieties like piperazine (B1678402) and benzamide, researchers have developed new compounds with promising anti-tubercular activity. rsc.org

Naphthyridines as Chemical Probes for Biological Systems and Assays

The unique structural and photophysical properties of the naphthyridine scaffold make it an attractive framework for the development of chemical probes. These molecular tools are designed to selectively interact with and report on the presence or activity of specific biological targets, such as enzymes or reactive oxygen species, within complex biological systems.

One application of naphthyridine-based probes is in the field of fluorescence imaging. By functionalizing the naphthyridine core with appropriate fluorophores and recognition elements, it is possible to create probes that exhibit a change in their fluorescence properties upon binding to a target. This "turn-on" or "turn-off" response allows for the visualization and quantification of the target in living cells and tissues. While specific examples utilizing the this compound scaffold are not yet reported, the broader class of naphthalimides, which share some structural similarities, has been successfully employed in the design of fluorescent probes for detecting species like peroxynitrite. rsc.org

Naphthyridine derivatives can also be designed as activity-based probes (ABPs). ABPs are designed to covalently modify the active site of a target enzyme, providing a direct readout of its activity. This approach has been used to profile the activity of various enzymes in their native cellular environment. The reactivity of certain substituted naphthyridines could potentially be harnessed for the development of novel ABPs.

Furthermore, the ability of some naphthyridine derivatives to bind to specific protein targets with high affinity and selectivity makes them suitable as scaffolds for the development of chemical probes for target validation and drug discovery. By attaching a reporter tag, such as a biotin (B1667282) or a fluorescent dye, to a selective naphthyridine ligand, researchers can create probes to identify the cellular targets of a compound or to screen for new inhibitors in high-throughput assays.

While the full potential of this compound as a chemical probe remains to be explored, the versatility of the broader naphthyridine family suggests that it is a promising scaffold for the development of sophisticated molecular tools for chemical biology research.

Emerging Research Directions and Future Prospects for 8 Chloro 6 Methyl 1,7 Naphthyridine

Innovative Synthetic Methodologies for Enhanced Accessibility of 1,7-Naphthyridine (B1217170) Derivatives

The exploration of the therapeutic potential of 8-Chloro-6-methyl-1,7-naphthyridine and its analogs is intrinsically linked to the development of efficient and versatile synthetic routes. Traditional methods for constructing the naphthyridine framework, such as the Skraup or Friedländer reactions, often require harsh conditions and can suffer from limited regioselectivity, posing challenges for the synthesis of specifically substituted derivatives. thieme-connect.deacs.org

Modern synthetic organic chemistry is addressing these limitations through several innovative approaches. One promising direction is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the late-stage functionalization of the naphthyridine core, enabling the introduction of a wide variety of substituents with high precision and control. This is particularly relevant for creating libraries of analogs of this compound to explore structure-activity relationships (SAR).

Furthermore, C-H activation strategies are emerging as a powerful tool for the direct functionalization of the naphthyridine ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. The development of regioselective C-H arylation, alkylation, and amination reactions will significantly streamline the synthesis of novel 1,7-naphthyridine derivatives.

Photoredox catalysis is another cutting-edge area with the potential to unlock new synthetic pathways. By using visible light to initiate radical-based transformations, chemists can forge complex bonds under mild conditions, offering new avenues for the construction and derivatization of the 1,7-naphthyridine scaffold. These innovative methodologies are crucial for making compounds like this compound more accessible for extensive biological evaluation.

Advanced Computational Tools for Rational Design and Lead Optimization

In silico methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective means to design and optimize lead compounds. For a scaffold like this compound, computational tools can provide profound insights into its potential biological activities and guide the synthesis of more potent and selective analogs.

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. If a target for the 1,7-naphthyridine scaffold is identified, molecular docking simulations can predict the binding mode and affinity of this compound. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, which can then be optimized through targeted modifications of the molecule.

Ligand-based drug design (LBDD) methods are employed when the structure of the biological target is unknown. Techniques like quantitative structure-activity relationship (QSAR) modeling can identify correlations between the physicochemical properties of a series of 1,7-naphthyridine derivatives and their biological activity. This information can then be used to predict the activity of novel, unsynthesized compounds, including variations of the this compound structure. Pharmacophore modeling, another LBDD approach, can identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of new molecules.

Advanced computational techniques, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, can provide even more accurate predictions of binding affinities and explore the dynamic behavior of the ligand-target complex over time. acs.org The integration of these computational tools into the drug discovery pipeline will be instrumental in accelerating the development of this compound-based therapeutics.

Identification and Validation of Novel Biological Targets for Naphthyridine Scaffolds

The diverse biological activities reported for various naphthyridine isomers suggest that this scaffold can interact with a wide range of biological targets. tandfonline.comnih.gov A key area of future research for this compound will be the identification and validation of its specific molecular targets to elucidate its mechanism of action and therapeutic potential.

Historically, naphthyridines have been associated with antimicrobial and anticancer activities. nih.govekb.eg For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was a pioneering antibiotic that targeted bacterial DNA gyrase. nih.gov More recently, derivatives of the 1,6-naphthyridine (B1220473) scaffold have been investigated as inhibitors of human cytomegalovirus (HCMV). nih.gov Given this precedent, it is plausible that this compound could exhibit activity against infectious agents or cancer cells.

Beyond these traditional areas, emerging research is uncovering novel targets for naphthyridine-containing compounds. These include protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. The 1,7-naphthyridine scaffold could serve as a template for the design of selective kinase inhibitors.

Furthermore, G-protein coupled receptors (GPCRs) and ion channels, which play critical roles in neurotransmission and other physiological processes, represent another promising class of targets. The unique electronic and steric properties of this compound may allow it to bind to these targets with high affinity and selectivity. The identification of novel targets will open up new therapeutic avenues for this compound and its derivatives.

Integration of Chemical Biology and High-Throughput Screening for Phenotypic and Target-Based Discovery

The convergence of chemical biology and high-throughput screening (HTS) provides a powerful engine for drug discovery. For a compound like this compound, these approaches can be used to systematically explore its biological effects and identify its molecular targets.

Phenotypic screening involves testing a compound's effects on whole cells or organisms without a preconceived notion of its target. HTS platforms can rapidly screen large libraries of compounds, including derivatives of this compound, for their ability to induce a desired phenotype, such as cancer cell death or inhibition of viral replication. This approach can uncover unexpected biological activities and provide a starting point for target identification efforts.

Once a phenotypic hit is identified, chemical biology tools can be employed to deconvolute its mechanism of action. Techniques such as affinity chromatography, where a derivative of the active compound is immobilized to a solid support to "pull down" its binding partners from a cell lysate, can directly identify the protein target. Another powerful approach is the use of photo-affinity labeling, where a photoreactive group is incorporated into the molecule, allowing it to be covalently cross-linked to its target upon exposure to light.

In parallel, target-based screening can be employed if a specific biological target for the 1,7-naphthyridine scaffold is hypothesized or known. HTS assays can be developed to measure the ability of this compound and its analogs to modulate the activity of the purified target protein. This approach allows for the direct and quantitative assessment of a compound's potency and selectivity.

The integration of these advanced screening and chemical biology methodologies will be critical for unlocking the full therapeutic potential of this compound and advancing it from a promising chemical entity to a potential clinical candidate.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-6-methyl-1,7-naphthyridine, and how do reaction conditions impact yield?

- The synthesis of this compound derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous 1,7-naphthyridines are synthesized via reactions of dichloropyridine derivatives with nucleophiles under controlled conditions. Key factors include temperature (e.g., reflux in ethanol), base selection (e.g., potassium tert-butoxide), and solvent systems (e.g., dimethylformamide) to optimize regioselectivity and purity .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies substituent positions (e.g., methyl and chlorine groups). For example, aromatic protons in naphthyridines show distinct splitting patterns in DMSO- at δ 7.2–8.3 ppm. IR spectroscopy can detect functional groups like hydroxyl or amine moieties in derivatives .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability is enhanced by storing derivatives under inert atmospheres and low temperatures (–20°C). For hygroscopic compounds, lyophilization or desiccation is recommended .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in substitution reactions?

- Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), model electronic effects (e.g., chlorine’s electron-withdrawing nature) and steric hindrance from the methyl group. These methods predict activation energies for nucleophilic substitution, guiding reagent selection (e.g., amines vs. thiols) .

Q. How do structural modifications influence the anticancer activity of this compound derivatives?

- Introduce substituents at the 2- or 4-positions (e.g., pyridyl, nitro groups) to enhance bioactivity. For example, 8-amino derivatives exhibit cytotoxicity against MCF7 cells (IC < 10 μM) by intercalating DNA or inhibiting topoisomerases. SAR studies should compare IC values across analogs to optimize potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Validate assays using standardized cell lines (e.g., HepG2 for liver toxicity) and replicate conditions (e.g., fixed concentrations, exposure times). Conflicting results may arise from impurities; thus, HPLC purity (>95%) and NMR integration are critical. Cross-reference data with analogous compounds (e.g., 1,5-naphthyridines) to identify trends .

Q. How can regioselectivity be controlled during functionalization of the naphthyridine core?

- Use directing groups (e.g., trifluoromethanesulfonyloxy) to steer reactions to specific positions. For example, palladium-catalyzed cross-coupling with arylboronic acids selectively modifies the 6-position. Temperature (50–80°C) and ligand choice (e.g., PPh) further refine selectivity .

Q. What methodologies assess the environmental or metabolic fate of this compound?

- Employ LC-MS/MS to track degradation products in simulated gastric fluid or liver microsomes. Computational tools like ADMET Predictor™ estimate logP (lipophilicity) and cytochrome P450 interactions. For ecotoxicology, use Daphnia magna assays to evaluate aquatic toxicity .

Methodological Notes

- Data Analysis : Compare experimental results (e.g., inhibition zones, IC) with computational predictions to validate models. Use ANOVA for statistical significance in biological replicates .

- Synthetic Optimization : Design fractional factorial experiments to test variables (temperature, solvent, catalyst) and identify yield-optimizing conditions .

- Contradiction Management : Apply systematic reviews or meta-analyses to reconcile divergent findings, emphasizing reproducible protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。